molecular formula C13H19N3 B14498563 N'-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide CAS No. 65070-87-3

N'-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide

Cat. No.: B14498563
CAS No.: 65070-87-3
M. Wt: 217.31 g/mol
InChI Key: ZXCJJTPTJMIBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide is an organic compound with the molecular formula C13H19N3 It is a derivative of pyrrolidine and is characterized by the presence of a carboximidamide group attached to a 2,6-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide typically involves the reaction of 2,6-dimethylphenylamine with pyrrolidine-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the yield and purity of the compound. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: This compound shares a similar structural framework but differs in the presence of a pyridine ring instead of a pyrrolidine ring.

    (RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: This compound has a piperidine ring instead of a pyrrolidine ring, leading to different chemical properties and applications.

Uniqueness

N’-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

65070-87-3

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N'-(2,6-dimethylphenyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C13H19N3/c1-10-6-5-7-11(2)12(10)15-13(14)16-8-3-4-9-16/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15)

InChI Key

ZXCJJTPTJMIBQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(N)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.